molecular formula C9H11N3O2 B3308980 2-[(Carbamoylmethyl)amino]benzamide CAS No. 941203-88-9

2-[(Carbamoylmethyl)amino]benzamide

Cat. No. B3308980
CAS RN: 941203-88-9
M. Wt: 193.2 g/mol
InChI Key: LCRNYYGNGXAXEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Carbamoylmethyl)amino]benzamide is a chemical compound with the CAS Number: 941203-88-9 . It has a molecular weight of 193.21 . It is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 2-[(2-amino-2-oxoethyl)amino]benzamide . The InChI code is 1S/C9H11N3O2/c10-8(13)5-12-7-4-2-1-3-6(7)9(11)14/h1-4,12H,5H2,(H2,10,13)(H2,11,14) .


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.333±0.06 g/cm3 and a predicted boiling point of 514.9±35.0 °C .

Scientific Research Applications

Antioxidant Activity

Benzamides, including 2-[(Carbamoylmethyl)amino]benzamide, have been found to exhibit antioxidant activity . They can act as free radical scavengers and metal chelating agents . Some synthesized compounds have shown more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

Antibacterial Activity

Benzamides have also been used in research for their antibacterial properties . They have been tested for their in vitro growth inhibitory activity against different bacteria . This makes them potential candidates for the development of new antibacterial drugs.

Cytotoxic Activity

2-Aminobenzamide derivatives, including those containing benzothiazole and phenylamine moieties, have been synthesized and tested for their cytotoxic activity against tumor cell lines . Some compounds have exhibited cytotoxicity toward specific cell lines, indicating their potential use in cancer research .

Acetyldehyde Scavenger

2-Aminobenzamide is used as an acetyldehyde scavenger in PET bottles . This application is particularly important in the food and beverage industry, where it helps to prevent the degradation of products stored in PET bottles.

Intermediate for Various Chemicals

2-Aminobenzamide serves as an intermediate for the synthesis of various chemicals, including agrochemicals, dyes, pharmaceuticals, blowing agents, and fine organic chemicals . This makes it a versatile compound in the field of chemical synthesis.

Corrosion Inhibitor

In lubricating oils for supersonic jet engines, 2-Aminobenzamide acts as a corrosion inhibitor for copper and magnesium . This application is crucial in the aerospace industry, where it helps to prolong the lifespan of engine components.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 , indicating that it is harmful if swallowed and can cause skin and eye irritation and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-[(2-amino-2-oxoethyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c10-8(13)5-12-7-4-2-1-3-6(7)9(11)14/h1-4,12H,5H2,(H2,10,13)(H2,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRNYYGNGXAXEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Carbamoylmethyl)amino]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(Carbamoylmethyl)amino]benzamide
Reactant of Route 2
Reactant of Route 2
2-[(Carbamoylmethyl)amino]benzamide
Reactant of Route 3
Reactant of Route 3
2-[(Carbamoylmethyl)amino]benzamide
Reactant of Route 4
Reactant of Route 4
2-[(Carbamoylmethyl)amino]benzamide
Reactant of Route 5
Reactant of Route 5
2-[(Carbamoylmethyl)amino]benzamide
Reactant of Route 6
Reactant of Route 6
2-[(Carbamoylmethyl)amino]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.